3-Amino-5-fluoropyridin-2(1H)-one hydrochloride
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Overview
Description
3-Amino-5-fluoropyridin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C5H5FN2O·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both amino and fluorine groups in the pyridine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoropyridin-2(1H)-one hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the pyridine ring.
Amination: Introduction of the amino group at the desired position.
Cyclization: Formation of the pyridin-2(1H)-one structure.
A common synthetic route involves the reaction of 3,5-difluoropyridine with ammonia under high pressure and temperature to introduce the amino group, followed by hydrolysis to form the pyridin-2(1H)-one structure. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoropyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the amino or fluorine groups.
Scientific Research Applications
3-Amino-5-fluoropyridin-2(1H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoropyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloropyridin-2(1H)-one hydrochloride
- 3-Amino-5-bromopyridin-2(1H)-one hydrochloride
- 3-Amino-5-iodopyridin-2(1H)-one hydrochloride
Uniqueness
3-Amino-5-fluoropyridin-2(1H)-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its halogenated analogs. This uniqueness makes it particularly valuable in specific chemical and pharmaceutical applications.
Properties
IUPAC Name |
3-amino-5-fluoro-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h1-2H,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYYQXSDEYQDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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